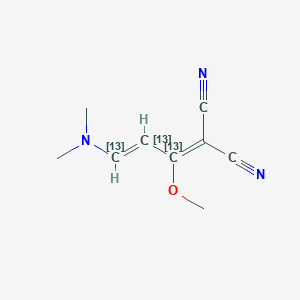

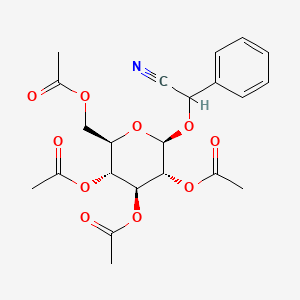

(R)-Prunasin Tetraacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-Prunasin Tetraacetate, or (R)-PTA, is a novel synthetic compound that has been gaining attention in the scientific community due to its potential applications in the fields of biochemistry and physiology. It has been used in a variety of laboratory experiments, with promising results. This article will provide an overview of (R)-PTA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

科学的研究の応用

Cyanogenic Glucosides in Plant Defense

Prunasin, a related compound, has been identified as a significant cyanogenic glucoside in various plant species, playing a crucial role in defense mechanisms against herbivores. For example, prunasin was found in the leaves of the Australian rainforest tree Clerodendrum grayi, where it co-occurs with the diglycoside lucumin, indicating its importance in plant defense strategies (Miller, McConville, & Woodrow, 2006).

Metabolic Pathways and Catabolism

The metabolic pathways involving prunasin demonstrate its role in the production of primary amides in plants, highlighting an intricate relationship between cyanogenic glucosides and reactive oxygen species in leaf senescence. In a study on Olinia ventosa and other species, prunasin was shown to convert to prunasinamide, suggesting a novel metabolic pathway in drying leaves (Sendker & Nahrstedt, 2009).

Ecological and Evolutionary Implications

Research on Eucalyptus polyanthemos revealed the presence of prunasin and its quantitative variation among natural populations, offering insights into the ecological and evolutionary implications of cyanogenic glycosides in plants. This variation suggests a genetic basis for cyanogenesis, which may affect plant-herbivore interactions (Goodger, Capon, & Woodrow, 2002).

Natural Product Discovery

The exploration of prunasin and its derivatives in natural product discovery has been highlighted by the isolation of galloylated cyanogenic glucosides from Phyllagathis rotundifolia. These findings expand the chemical diversity associated with prunasin and open avenues for the discovery of novel natural products with potential therapeutic applications (Ling, Tanaka, & Kouno, 2002).

特性

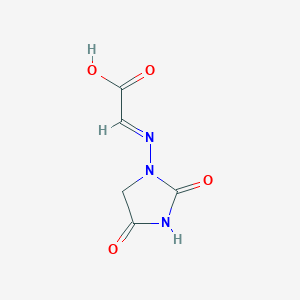

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[cyano(phenyl)methoxy]oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO10/c1-12(24)28-11-18-19(29-13(2)25)20(30-14(3)26)21(31-15(4)27)22(33-18)32-17(10-23)16-8-6-5-7-9-16/h5-9,17-22H,11H2,1-4H3/t17?,18-,19-,20+,21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSUMWNLKZZILY-XKYVVYCSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858349 |

Source

|

| Record name | Phenyl[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Prunasin Tetraacetate | |

CAS RN |

60981-47-7 |

Source

|

| Record name | Phenyl[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine](/img/no-structure.png)

![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)